molecular formula C12H11N3O3S B14952023 Methyl 5-methyl-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate

Methyl 5-methyl-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate

Cat. No.: B14952023
M. Wt: 277.30 g/mol
InChI Key: GQOXVSSLSGFAOW-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, which is a sulfur-containing five-membered ring, and a pyrazine moiety, which is a nitrogen-containing six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrazine Moiety: The pyrazine ring is introduced through a coupling reaction with a suitable pyrazine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted thiophene and pyrazine derivatives.

Scientific Research Applications

Methyl 5-methyl-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-methyl-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-2-carboxylate: Similar structure but with a different position of the carboxylate group.

    Ethyl 5-methyl-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 5-methyl-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H11N3O3S

Molecular Weight

277.30 g/mol

IUPAC Name

methyl 5-methyl-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C12H11N3O3S/c1-7-5-8(12(17)18-2)11(19-7)15-10(16)9-6-13-3-4-14-9/h3-6H,1-2H3,(H,15,16)

InChI Key

GQOXVSSLSGFAOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C2=NC=CN=C2)C(=O)OC

Origin of Product

United States

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